molecular formula C16H26ClNO3S B2564769 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide CAS No. 1903297-21-1

5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Cat. No. B2564769
CAS RN: 1903297-21-1
M. Wt: 347.9
InChI Key: DPQFQICMXRPINB-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide, also known as CES, is a sulfonamide-based compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is known to possess several unique properties that make it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various physiological processes. 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion in several tissues.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has been shown to exhibit several biochemical and physiological effects, including inhibition of enzyme activity, modulation of signaling pathways, and induction of cell death in cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, the compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide, including:
1. Further investigation of its potential anticancer activity and its mechanism of action in cancer cells.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Exploration of its potential therapeutic applications in other disease areas, such as inflammation and neurodegeneration.
4. Investigation of its pharmacokinetic and pharmacodynamic properties to better understand its potential clinical utility.
5. Development of novel derivatives of 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide with improved potency and selectivity for specific targets.

Synthesis Methods

The synthesis of 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base such as triethylamine. The reaction yields 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide as a white solid, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which plays a crucial role in various physiological processes. 5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide has also been investigated for its potential anticancer activity, as it has been shown to inhibit the growth of several cancer cell lines.

properties

IUPAC Name

5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO3S/c1-7-21-13-9-8-12(17)10-14(13)22(19,20)18-16(5,6)11-15(2,3)4/h8-10,18H,7,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQFQICMXRPINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

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